1-Acetyl-2-methyl-2,3-dihydroindole-5-sulfonyl fluoride
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Overview
Description
1-Acetyl-2-methyl-2,3-dihydroindole-5-sulfonyl fluoride is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes an acetyl group, a methyl group, and a sulfonyl fluoride group attached to the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-2-methyl-2,3-dihydroindole-5-sulfonyl fluoride typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core. Subsequent functionalization steps introduce the acetyl, methyl, and sulfonyl fluoride groups.
For example, the synthesis may start with the reaction of 2-methylindole with acetic anhydride to introduce the acetyl group. The sulfonyl fluoride group can be introduced using sulfonyl chloride and a fluoride source under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-2-methyl-2,3-dihydroindole-5-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the indole ring or other functional groups.
Substitution: The sulfonyl fluoride group can undergo nucleophilic substitution reactions, where the fluoride is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the molecule.
Scientific Research Applications
1-Acetyl-2-methyl-2,3-dihydroindole-5-sulfonyl fluoride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound can be used in studies related to enzyme inhibition, particularly those involving sulfonyl fluoride groups.
Industry: Used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-acetyl-2-methyl-2,3-dihydroindole-5-sulfonyl fluoride involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to enzyme inhibition. This mechanism is similar to that of other sulfonyl fluoride-containing compounds, which are used as irreversible inhibitors in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-2-methylindole: Lacks the sulfonyl fluoride group, resulting in different chemical reactivity and applications.
2-Methyl-2,3-dihydroindole-5-sulfonyl chloride: Contains a sulfonyl chloride group instead of sulfonyl fluoride, leading to different reactivity in substitution reactions.
1-Acetylindole-5-sulfonyl fluoride: Lacks the methyl group, which may affect its chemical properties and biological activity.
Uniqueness
1-Acetyl-2-methyl-2,3-dihydroindole-5-sulfonyl fluoride is unique due to the combination of its functional groups, which impart specific chemical reactivity and potential applications. The presence of the sulfonyl fluoride group makes it particularly useful in enzyme inhibition studies, while the acetyl and methyl groups contribute to its overall stability and reactivity.
Properties
IUPAC Name |
1-acetyl-2-methyl-2,3-dihydroindole-5-sulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3S/c1-7-5-9-6-10(17(12,15)16)3-4-11(9)13(7)8(2)14/h3-4,6-7H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOQDVUZHBGVKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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